molecular formula C42H88ClN B12665940 Diarachidyl dimonium chloride CAS No. 1471-93-8

Diarachidyl dimonium chloride

Cat. No.: B12665940
CAS No.: 1471-93-8
M. Wt: 642.6 g/mol
InChI Key: OCTAKUVKMMLTHX-UHFFFAOYSA-M
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Description

Diarachidyl dimonium chloride, with the molecular formula C42H88ClN and an average molecular mass of 642.623 g/mol , is a quaternary ammonium salt (quat) that appears as a waxy, off-white solid . This compound functions as a multi-purpose ingredient in research applications, primarily serving as an antistatic agent, a hair conditioning agent, and an emulsifier . Its mechanism of action is rooted in its permanent positive charge, which enables it to electrostatically adsorb onto negatively charged surfaces, such as hair or skin, forming a smooth, conditioning film that reduces static and improves manageability . As an emulsifier, it helps stabilize mixtures of oil and water, contributing to the formation and shelf-stability of creamy formulations . The compound is synthesized by reacting long-chain fatty alcohols derived from sources like rapeseed oil (behenic acid) and peanut or corn oil (arachidic acid) with methylamine, followed by quaternization to yield the final cationic chloride salt . Researchers value this ingredient for developing conditioning agents, rich creams, and stable emulsions. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly prohibited for personal use.

Properties

CAS No.

1471-93-8

Molecular Formula

C42H88ClN

Molecular Weight

642.6 g/mol

IUPAC Name

di(icosyl)-dimethylazanium;chloride

InChI

InChI=1S/C42H88N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(3,4)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-42H2,1-4H3;1H/q+1;/p-1

InChI Key

OCTAKUVKMMLTHX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Diarachidyl Dimonium Chloride

Established Reaction Pathways for Diquaternary Ammonium (B1175870) Compound Synthesis

The most prevalent and historically significant method for the synthesis of quaternary ammonium compounds, including DQACs, is the Menshutkin reaction. wikipedia.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgwikipedia.org In the context of diarachidyl dimonium chloride, this would typically involve the reaction of a tertiary amine containing two arachidyl (C20) groups with a methylating agent, or the reaction of a diamine with an arachidyl halide.

A common pathway for producing symmetrical di-long-chain quaternary ammonium salts involves a two-step process. First, a long-chain secondary amine (di-arachidyl amine in this case) is synthesized. This precursor is then reacted with an alkylating agent, such as methyl chloride, to yield the final diquaternary ammonium compound. wikipedia.org

The reaction is typically carried out in a polar solvent to facilitate the SN2 reaction mechanism. wikipedia.org The choice of alkyl halide is also crucial, with reactivity generally following the order of iodide > bromide > chloride. wikipedia.org

Table 1: Comparison of Alkyl Halides in Menshutkin Reaction

Alkyl HalideRelative ReactivityLeaving Group Ability
Alkyl IodideHighExcellent
Alkyl BromideModerateGood
Alkyl ChlorideLowFair

This table provides a generalized comparison of alkyl halide reactivity in the Menshutkin reaction.

Exploration of Novel Synthetic Routes and Precursor Chemistry

Research into the synthesis of quaternary ammonium compounds is continually evolving, driven by the need for more efficient, selective, and sustainable processes. Novel approaches for the synthesis of DQACs like this compound are being explored, focusing on both the quaternization step and the synthesis of the long-chain precursors.

One innovative approach involves the use of alternative alkylating agents. For instance, dimethyl carbonate, in the presence of a catalyst, can serve as a greener methylating agent, replacing traditional alkyl halides. This method is considered more environmentally benign as it avoids the formation of halide byproducts.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the Menshutkin reaction. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

The synthesis of the precursor long-chain amines is another area of active research. Traditional methods often rely on the amination of fatty alcohols or the reduction of fatty nitriles derived from natural fats and oils. wikipedia.org More advanced routes for the synthesis of long-chain amines include:

Reductive Amination: The reaction of a long-chain aldehyde or ketone with an amine in the presence of a reducing agent.

Hydroamination: The direct addition of an amine to an alkene, which is an atom-economical route to long-chain amines.

These novel routes offer potential advantages in terms of efficiency, selectivity, and the use of more readily available starting materials.

Stereochemical Control and Purity Considerations in Synthesis

The synthesis of this compound does not inherently involve the creation of a chiral center at the nitrogen atom if symmetrical starting materials are used. However, if chiral precursors, such as enantiomerically pure long-chain amines, are employed, it is possible to synthesize chiral DQACs. The stereochemical integrity of the precursors would need to be maintained throughout the synthesis. The synthesis of chiral quaternary ammonium salts is an active area of research, particularly for applications in asymmetric catalysis. nih.govacs.orgresearchgate.net

Purity is a critical parameter for this compound, especially in applications such as cosmetics and personal care products. Impurities can arise from several sources, including:

Unreacted starting materials: Residual tertiary amines or alkyl halides.

Byproducts of side reactions: Over-alkylation leading to poly-quaternary species or elimination reactions.

Impurities in the starting materials: The long-chain alkyl groups derived from natural sources are often a mixture of different chain lengths.

Purification of the final product is therefore a crucial step. Common purification techniques for cationic surfactants include:

Recrystallization: To remove impurities with different solubilities.

Adsorption: Using materials like natural zeolites to remove specific impurities. researchgate.net

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used for both purification and analysis. researchgate.netnih.govnih.govresearchgate.net

Analytical methods such as HPLC coupled with mass spectrometry (MS) are essential for confirming the purity and identity of the synthesized this compound. researchgate.netnih.govnih.govresearchgate.net

Sustainable and Green Chemistry Approaches in Quaternary Ammonium Compound Manufacturing

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds to minimize their environmental impact. surfactgreen.comnih.govresearchgate.net Key areas of focus include the use of renewable feedstocks, the development of environmentally benign synthetic methods, and designing for biodegradability.

Renewable Feedstocks: The long arachidyl chains of this compound are ideally sourced from renewable plant-based oils. researchgate.netgoogle.comgreenchemistry-toolkit.org These natural fats and oils provide a sustainable alternative to petrochemical-derived hydrocarbons.

Green Synthetic Methods:

Enzymatic Synthesis: The use of enzymes, such as lipases and proteases, offers a mild and selective alternative to traditional chemical synthesis for producing the precursor esters or amides. dtu.dkresearchgate.netupm.edu.mynih.gov Enzymatic reactions are typically conducted under mild conditions, reducing energy consumption and byproduct formation.

Solvent Selection: The use of greener solvents, or even solvent-free reaction conditions, is a key aspect of green chemistry.

Designing for Biodegradability: While the long alkyl chains of this compound contribute to its surfactant properties, they can also impact its biodegradability. Research is ongoing to design cationic surfactants with built-in cleavable linkages, such as ester or amide bonds, which can be more readily broken down in the environment. nih.gov

Table 2: Green Chemistry Approaches in DQAC Synthesis

Green Chemistry PrincipleApplication in DQAC Synthesis
Use of Renewable FeedstocksSourcing long alkyl chains from plant oils. researchgate.netgoogle.comgreenchemistry-toolkit.org
Atom EconomyEmploying addition reactions like hydroamination.
Less Hazardous Chemical SynthesesUsing non-toxic reagents and solvents.
Designing Safer ChemicalsIncorporating biodegradable linkages. nih.gov
Use of CatalysisDeveloping efficient and recyclable catalysts.
Design for Energy EfficiencyUtilizing methods like microwave-assisted synthesis.

This table summarizes the application of key green chemistry principles to the synthesis of diquaternary ammonium compounds.

Interfacial and Colloidal Science of Diarachidyl Dimonium Chloride Systems

Surface Activity and Adsorption at Liquid-Air and Liquid-Solid Interfaces

The amphiphilic nature of Diarachidyl dimonium chloride leads to its accumulation at interfaces, where it alters the interfacial properties. This surface activity is a cornerstone of its application in various formulations.

Determination of Critical Micelle Concentration in Various Solvents

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. For this compound, the CMC is influenced by factors such as the solvent polarity, temperature, and the presence of electrolytes. While specific experimental data for this compound across a range of solvents is not extensively documented in publicly available literature, the behavior of analogous dialkyldimethylammonium chlorides suggests that the CMC would be significantly low in aqueous solutions due to the strong hydrophobic effect of the long arachidyl chains. In less polar solvents, the CMC is expected to be higher.

Hypothetical CMC Data for this compound in Different Solvents

SolventTemperature (°C)Estimated CMC (mol/L)
Water251 x 10-5
Ethanol255 x 10-4
Chloroform251 x 10-3

Note: This table is illustrative and based on the expected behavior of similar long-chain cationic surfactants. Specific experimental values for this compound are required for precise characterization.

Gibbs Adsorption Isotherm Analysis and Interfacial Tension Studies

The Gibbs adsorption isotherm relates the surface excess concentration of a surfactant to the change in surface tension of the solution. For this compound, this analysis would provide insights into the molecular orientation and packing at the liquid-air or liquid-solid interface. Studies on similar cationic surfactants show a significant reduction in surface tension even at low concentrations, indicating efficient adsorption. The long alkyl chains of this compound would likely lead to a densely packed monolayer at the interface, resulting in a substantial decrease in interfacial tension.

Self-Assembly Phenomena and Aggregate Architectures in Solution

Above the critical micelle concentration, this compound monomers spontaneously self-assemble into various aggregate structures. The geometry of these aggregates is governed by the molecular packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tails.

Formation of Micellar Aggregates: Shape, Size, and Dynamics

Due to its two long alkyl chains, this compound is expected to form non-spherical micelles in aqueous solutions. The large volume of the hydrophobic tails relative to the headgroup area would favor the formation of cylindrical or worm-like micelles, and potentially bilayer structures. The size and shape of these aggregates would be dependent on concentration, temperature, and ionic strength. The dynamics of these systems, including micelle formation and dissolution rates, are important for understanding their behavior in various applications.

Liquid Crystalline Phases and Phase Transition Behavior

At higher concentrations, the self-assembled aggregates of this compound can order into liquid crystalline phases. googleapis.com Depending on the conditions, lamellar, hexagonal, or cubic phases may be observed. googleapis.com The study of these phase transitions, often investigated using techniques like polarized light microscopy and differential scanning calorimetry (DSC), is crucial for understanding the rheological properties of concentrated this compound systems. The ability to form structured liquid crystalline phases is a key attribute for its use as a rheology modifier in various products. googleapis.com

Electrostatic Interactions and Complexation with Charged Macromolecules

The behavior of this compound in the presence of charged macromolecules is governed by strong electrostatic interactions. As a cationic surfactant with two long alkyl (arachidyl) chains, it readily interacts with negatively charged polymers.

The hydrophobic interactions between the long arachidyl chains of this compound are also expected to play a significant role, promoting aggregation and the formation of structured complexes. These non-covalent interactions contribute to the stability of the surfactant-polymer complexes in aqueous solutions.

The interaction between this compound and anionic polyelectrolytes can result in the formation of polyelectrolyte complexes (PECs). These complexes are typically insoluble in water and form through a process of coacervation or precipitation when solutions of the oppositely charged species are mixed. researchgate.net The stoichiometry of the resulting PEC is highly dependent on the charge ratio of the cationic surfactant and the anionic polymer. researchgate.net

The formation and properties of these complexes are influenced by factors such as the molecular weight and architecture of the polyelectrolyte. rsc.org The resulting hybrid materials can exhibit a range of morphologies, from amorphous precipitates to more ordered, lamellar structures, depending on the specific interactions and assembly conditions. While detailed structural data for this compound-based PECs is not available in the search results, studies on similar systems involving cationic lipids and anionic polyelectrolytes have demonstrated the formation of such varied structures. rsc.org These materials have potential applications in areas such as encapsulation and controlled release. researchgate.net

Rheological Properties of this compound Solutions and Dispersions

The rheological, or flow, properties of this compound solutions and dispersions are heavily influenced by the self-assembly of the surfactant molecules in solution. The two long alkyl chains promote the formation of organized structures, such as vesicles and lamellar liquid crystals, which can significantly increase the viscosity of the medium.

Studies on similar double-chain cationic surfactants, like dioctadecyl dimethyl ammonium (B1175870) chloride (DODAC), have shown that they can form gel-like structures in water, exhibiting solid-like behavior at low stress. nih.gov The addition of such surfactants to other systems can alter the rheological properties, for instance, by disrupting existing structures and forming new ones like vesicles. nih.gov

The rheology of these systems is dependent on concentration, temperature, and the presence of other components like salts or polymers. For example, the viscosity of cationic polyelectrolyte solutions can exhibit complex behaviors such as shear thinning (a decrease in viscosity with increasing shear rate) and, in some cases, shear thickening. researchgate.net While specific rheological data for this compound is not provided in the search results, it is anticipated to exhibit significant viscoelastic properties due to the formation of extended supramolecular networks. The table below summarizes expected rheological behaviors based on studies of similar cationic surfactants.

Property Expected Behavior for this compound Systems Influencing Factors
Viscosity High viscosity at rest, forming gel-like structures.Concentration, Temperature, Presence of electrolytes
Shear Behavior Likely to exhibit shear-thinning behavior.Shear rate, Concentration
Viscoelasticity Significant elastic (storage) and viscous (loss) moduli.Frequency of applied stress, Temperature

Computational and Theoretical Investigations of Diarachidyl Dimonium Chloride

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of molecules and their assemblies. These methods allow researchers to observe phenomena that are difficult to access experimentally.

Molecular dynamics (MD) simulations are instrumental in understanding the self-assembly of Diarachidyl dimonium chloride in various environments. Both all-atom (AA) and coarse-grained (CG) models are employed to capture different aspects of this process. nih.govnih.gov

All-atom simulations represent every atom in the system, providing a high level of detail about molecular interactions. mdpi.com These simulations can elucidate the initial stages of aggregation, including the role of water molecules and counter-ions in stabilizing the forming structures. However, the computational cost of AA simulations limits them to relatively short timescales and small system sizes. nih.gov

To overcome these limitations, coarse-grained models are often used. nih.gov In CG simulations, groups of atoms are represented as single "beads," which significantly reduces the computational expense and allows for the simulation of larger systems over longer timescales. rsc.org This approach is particularly useful for studying large-scale phenomena like micelle formation and the fusion of aggregates. rsc.org A common strategy involves a multi-scale approach where initial configurations from CG simulations are back-mapped to all-atom representations for more detailed analysis. nih.govnih.gov

Table 1: Comparison of All-Atom and Coarse-Grained Simulation Parameters for this compound Self-Assembly

ParameterAll-Atom (AA) SimulationCoarse-Grained (CG) Simulation
Level of Detail Explicit representation of every atomGroups of atoms represented as single beads
Typical Timescale Nanoseconds (ns)Microseconds (µs) to milliseconds (ms)
System Size Thousands of atomsMillions of atoms
Primary Application Detailed analysis of local interactionsStudy of large-scale self-assembly
Computational Cost HighRelatively Low

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT calculations can provide valuable information about the distribution of electrons within the this compound molecule, which is crucial for understanding its chemical behavior. researchgate.net

By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can predict the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net For this compound, these calculations can help to understand its interactions with surfaces and other molecules. The positively charged nitrogen center and the surrounding alkyl chains are key areas of interest for such studies.

DFT can also be used to calculate vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to validate the computational model. researchgate.net Furthermore, DFT is employed to determine various reactivity descriptors that quantify the electrophilic and nucleophilic nature of different parts of the molecule. nih.gov

Table 2: Calculated Electronic Properties of this compound using DFT

PropertyValue (Illustrative)Significance
HOMO Energy -6.5 eVIndicates the electron-donating ability
LUMO Energy -1.2 eVIndicates the electron-accepting ability
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability
Dipole Moment 12.5 DReflects the overall polarity of the molecule
Mulliken Charge on N+ +0.85 eQuantifies the positive charge on the nitrogen atom

Statistical Mechanics and Thermodynamics of Micellization and Aggregation

The self-assembly of this compound into micelles and other aggregates in solution is governed by thermodynamic principles. Statistical mechanics provides the theoretical framework to connect the molecular interactions with the macroscopic thermodynamic properties of the system.

The critical micelle concentration (CMC), a key parameter in surfactant science, can be estimated using theoretical models that consider the hydrophobic and electrostatic interactions involved in micellization. The thermodynamics of this process, including the Gibbs free energy, enthalpy, and entropy of micellization, can be calculated to understand the driving forces behind self-assembly.

Predictive Models for Interfacial Adsorption and Film Formation

This compound is known for its ability to adsorb at interfaces and form thin films. Predictive models, often based on classical theories of surface chemistry, are used to describe these phenomena. These models can predict the surface tension of solutions containing this compound and the amount of surfactant adsorbed at a given interface.

The structure of the adsorbed layer, whether it is a monolayer or a bilayer, can be predicted based on the concentration of the surfactant and the nature of the interface. researchgate.net For instance, at the air-water interface, the hydrophobic arachidyl chains are expected to orient towards the air, while the hydrophilic dimonium headgroup remains in the water.

Computational Design of Novel Quaternary Ammonium (B1175870) Compound Structures with Tailored Properties

Computational methods are increasingly being used to design new quaternary ammonium compounds (QACs) with specific, tailored properties. nih.govmdpi.com By systematically modifying the molecular structure in silico, researchers can explore how changes in the alkyl chain length, the nature of the headgroup, and the counter-ion affect the compound's performance. nih.govemory.edu

For example, simulations can be used to predict how modifying the structure of this compound would impact its ability to form stable vesicles or its interaction with specific surfaces. This computational pre-screening can significantly reduce the time and cost associated with synthesizing and testing new compounds in the laboratory. mdpi.com

Environmental Chemistry and Biogeochemical Cycling of Diarachidyl Dimonium Chloride

Environmental Distribution, Partitioning, and Sorption Behavior in Natural Compartments

Quaternary ammonium (B1175870) compounds (QACs) are cationic surfactants whose environmental distribution is largely dictated by their positive charge and the length of their alkyl chains. nih.govnih.gov Following their use and disposal, typically "down-the-drain," they enter wastewater streams. nih.gov Due to their chemical nature, long-chain QACs like Diarachidyl dimonium chloride are not expected to be volatile and their primary environmental compartments of concern are soil, sediment, and the aquatic environment. nih.gov

Soil and Sediment Adsorption Studies

The dominant process governing the fate of this compound in terrestrial and aquatic systems is sorption to solids. As a cationic molecule, it strongly binds to negatively charged components of soil and sediment, such as clay minerals and organic matter. researchgate.net This strong adsorption significantly limits its mobility.

Studies on analogous long-chain QACs confirm this behavior. Didecyldimethylammonium chloride (DDAC), for example, exhibits high partition coefficients in soil and sediment and is considered to be immobile. nih.gov This strong binding reduces the potential for leaching into groundwater. nih.gov The sorption process for QACs is influenced by the properties of the soil, with higher clay and organic carbon content generally leading to greater adsorption. researchgate.net The adsorption mechanism is primarily a physical process dominated by ion exchange. researchgate.net

Sorption Characteristics of Structurally Similar QACs
CompoundMatrixKey FindingReference
Didecyldimethylammonium chloride (DDAC)Soils and SedimentsExhibits high partition coefficients and is expected to be immobile, with low potential to leach into groundwater. nih.gov
Dodecyltrimethylammonium chloride (DTAC)Agricultural SoilsSorption is dominated by ion exchange, with soil clay content being the predominant factor. researchgate.net
General QACsSoils and SedimentsStrong affinity for sorption limits bioavailability and subsequent biodegradation. nih.gov

Water Column Distribution and Solubilization

Due to its long dialkyl chains, this compound is expected to have very low solubility in water. Its strong tendency to adsorb to particulate matter means that any amount released into the water column via wastewater effluent will rapidly partition from the dissolved phase to suspended solids and bottom sediments. ca.gov This process effectively removes the compound from the water column, mitigating direct exposure to aquatic organisms in the dissolved phase. nih.gov

Concentrations of QACs measured in wastewater effluent are often low, as a significant portion is removed during the treatment process through adsorption to sewage sludge. nih.gov The application of this sludge to land can then introduce these compounds into the terrestrial environment. nih.gov Measured concentrations of QACs in various environmental compartments highlight this partitioning behavior, with levels in sludge and sediment being significantly higher than in surface water. nih.govnih.gov

Biotic and Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

The degradation of this compound is influenced by both biological and non-biological processes, although its strong sorption can limit the rate at which these processes occur by reducing its bioavailability. nih.gov

Biodegradation Kinetics and Metabolite Identification

The biodegradability of QACs is highly variable and depends on factors such as alkyl chain length, environmental conditions, and the presence of adapted microbial communities. researchgate.net While some QACs are considered readily biodegradable under specific laboratory conditions, their persistence can be significantly longer in complex natural environments. ca.gov

Long-chain QACs, in particular, can be resistant to microbial degradation. For instance, one aerobic soil metabolism study found DDAC to be stable with minimal degradation over a 365-day period. nih.gov However, other studies have shown that adapted microbial communities can degrade these compounds. nih.gov

The proposed primary biodegradation pathway for dialkyl QACs involves an initial N-dealkylation step, which cleaves one of the long alkyl chains from the nitrogen atom. nih.gov This process yields intermediate metabolites such as tertiary and secondary amines (e.g., decyldimethylamine from DDAC), which may be further broken down. nih.govnih.gov The initial cleavage results in a product that is significantly less toxic than the parent compound. researchgate.net

Biodegradation Data for Structurally Similar QACs
CompoundConditionResultReference
Didecyldimethylammonium chloride (DDAC)Aerobic SoilStable, with very little degradation over 365 days. nih.gov
Distearoylethyl dimonium chlorideReady Biodegradability TestConsidered readily biodegradable (≥ 75% in 28 days).
General QACsAquatic EnvironmentHalf-lives can range from 0.5 to 1.6 days, depending on structure. researchgate.net

Photodegradation and Hydrolysis Mechanisms

Photodegradation: Direct photolysis (degradation by sunlight) is not considered a significant degradation pathway for simple dialkyl QACs in aqueous solutions. However, indirect photolysis, which involves photosensitizers naturally present in water, can contribute to their degradation, with one study noting a half-life of 7.1 days for a related compound under such conditions. researchgate.net

Hydrolysis: Dialkyl quaternary ammonium compounds are generally stable to hydrolysis under the pH conditions typically found in the environment (pH 5-9). nih.gov Significant degradation via hydrolysis is not expected for this compound unless it contains susceptible functional groups, such as ester linkages, which are not part of its core structure.

Biogeochemical Transformations and Interactions with Environmental Microorganisms

As biocidal agents, QACs can interact with and impact environmental microbial communities. Their introduction into soil, primarily through the application of biosolids, can affect key biogeochemical cycles. nih.gov The cationic nature of these surfactants facilitates strong interaction with the negatively charged surfaces of microbial cells. nih.gov

The presence of QACs in soil can inhibit important microbial processes. Studies have shown that certain QACs can suppress nitrification, a critical step in the nitrogen cycle. nih.gov The addition of surfactants to contaminated soil may also reduce the direct adhesion of bacteria to hydrophobic contaminants, potentially hindering the biodegradation of other pollutants. nih.gov

A significant concern related to the environmental presence of QACs is the potential for promoting antimicrobial resistance. Sub-lethal concentrations in soil and water can create selective pressure, favoring the growth of QAC-resistant bacteria, which may also exhibit cross-resistance to therapeutic antibiotics. nih.gov QAC-resistant bacteria have been identified in various soil environments. nih.gov

Environmental Transport Models and Fate Prediction of this compound

The environmental transport and ultimate fate of this compound, a quaternary ammonium compound (QAC) with long alkyl chains, are governed by its physicochemical properties and interactions within various environmental compartments. Due to a lack of specific studies on this compound, predictive models and fate assessments often rely on data from structurally similar long-chain dialkyl quaternary ammonium compounds, such as Didecyl dimethyl ammonium chloride (DDAC) and Distearoylethyl dimonium chloride. These models are essential tools for estimating the potential distribution and persistence of such chemicals in the environment.

Environmental fate models are quantitative methods used to understand and predict how chemicals move and transform in the environment. researchgate.net These models integrate processes like persistence in air, water, and soil, degradation, and migration to forecast the distribution of a substance. researchgate.net For substances like this compound, which are primarily released "down-the-drain" from their use in consumer and commercial products, the initial entry point into the environment is typically wastewater treatment systems. nih.govnih.gov

The primary transport pathway for this compound is expected to be through water systems. nih.gov However, its strong cationic nature and long alkyl chains lead to a high tendency to adsorb to organic matter and negatively charged surfaces in soil and sediment. nih.govnih.gov This sorption behavior significantly limits its mobility in the environment. nih.gov Consequently, a significant portion of the chemical is removed from the aqueous phase during wastewater treatment, becoming concentrated in sewage sludge. nih.gov When this sludge is applied to land, the compound is introduced into the terrestrial environment. nih.gov

Due to their extremely low vapor pressure, disinfectant QACs like this compound are not expected to volatilize significantly from soil or water, making atmospheric transport a negligible pathway. nih.gov

Fate Prediction:

The environmental fate of this compound is largely dictated by its persistence and degradation rates. While specific data for this compound is scarce, information on similar molecules provides insight into its likely behavior.

Biodegradation: Some related compounds, like Distearoylethyl dimonium chloride, are considered readily biodegradable. industrialchemicals.gov.au However, other studies on DDAC have shown it to be stable in aerobic soil, with very little degradation observed over a year. nih.gov Similarly, in aquatic sediments, DDAC was found to be stable over a 120-day period. nih.gov The long alkyl chains in this compound may also contribute to slower biodegradation rates in certain environmental compartments.

Photodegradation: Photochemical transformation is generally a slow degradation pathway for QACs in surface waters, with predicted half-lives ranging from 12 to 94 days for various QACs. rsc.org

Sorption and Partitioning: The strong adsorption of long-chain QACs to soil and sediment is a critical factor in their environmental fate. nih.gov This process reduces their bioavailability in the water column, thereby mitigating their potential effects on aquatic organisms. nih.gov However, it also leads to their accumulation in sludge and sediments. nih.gov

Environmental Transport Modeling Approaches:

Several types of models can be used to predict the environmental fate of chemicals like this compound:

Spatial River/Watershed Models: These models can predict the concentration of a substance in a specific river or watershed, taking into account factors like water flow and discharge from wastewater treatment plants. mdpi.com

Hazardous Liquid Transport Models: In the event of a spill during transport, specific models can predict the spread and impact of the hazardous liquid on the surrounding environment. mdpi.com

The application of these models to this compound is currently limited by the lack of specific input parameters for this compound. The data tables below present findings for closely related long-chain dialkyl quaternary ammonium compounds, which can be used as surrogates for preliminary fate and transport predictions.

Data on Related Long-Chain Dialkyl Quaternary Ammonium Compounds

Table 1: Soil Sorption and Mobility of Didecyl Dimethyl Ammonium Chloride (DDAC)

Soil TypePartition Coefficient (Kd)Mobility Classification
Sand1,095Immobile
Sandy Loam8,179Immobile
Silty Clay Loam32,791Immobile
Silt Loam30,851Immobile

Data from unpublished studies submitted to and reviewed by regulatory agencies. nih.gov

Table 2: Environmental Persistence of Didecyl Dimethyl Ammonium Chloride (DDAC)

EnvironmentConditionFinding
Aerobic SoilLaboratory StudyStable, with very little degradation over 365 days.
Aquatic SedimentLaboratory StudyRapidly partitioned to sediments and was stable over 120 days.

Data from unpublished studies submitted to and reviewed by regulatory agencies. nih.gov

Table 3: Physicochemical Properties Influencing Environmental Transport of Quaternary Ammonium Compounds

CompoundPropertyValueImplication for Transport
Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC)Vapor Pressure3.53 x 10⁻¹² mm HgNegligible volatilization from soil or water.
Didecyl Dimethyl Ammonium Chloride (DDAC)Vapor Pressure2.33 x 10⁻¹¹ mm HgNegligible volatilization from soil or water.

Data from unpublished studies submitted to and reviewed by regulatory agencies. nih.gov

Advanced Analytical and Spectroscopic Characterization of Diarachidyl Dimonium Chloride Systems

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide invaluable information at the molecular level, offering insights into the chemical structure, bonding, and conformational states of diarachidyl dimonium chloride.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the different proton environments in the molecule. The most prominent signals would be from the long arachidyl chains, appearing as a large, complex multiplet in the aliphatic region (approximately 0.8-1.7 ppm).

Terminal Methyl Protons (-CH₃): A triplet around 0.88 ppm.

Methylene (B1212753) Protons adjacent to the Terminal Methyl (-CH₂-CH₃): A sextet around 1.25 ppm.

Bulk Methylene Protons (-(CH₂)n-): A broad, intense signal around 1.25-1.4 ppm.

Methylene Protons α to the Nitrogen Atom (-N⁺-CH₂-): A multiplet shifted downfield, typically in the range of 3.3-3.5 ppm, due to the electron-withdrawing effect of the positively charged nitrogen.

N-Methyl Protons (-N⁺-(CH₃)₂): A sharp singlet, also shifted downfield, appearing around 3.2-3.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the structure. For long-chain dialkyldimethylammonium compounds, the spectrum would exhibit:

Terminal Methyl Carbon (-CH₃): A signal at approximately 14 ppm.

Alkyl Chain Methylene Carbons (-(CH₂)n-): A series of signals between 22 and 32 ppm.

Methylene Carbon α to the Nitrogen Atom (-N⁺-CH₂-): A downfield signal around 60-65 ppm.

N-Methyl Carbons (-N⁺-(CH₃)₂): A signal in the range of 50-55 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Dialkyldimethylammonium Chlorides

Carbon Atom Expected Chemical Shift (ppm)
Terminal -CH₃~14
-(CH₂)n- (bulk)~22-32
-N⁺-CH₂-~60-65
-N⁺-(CH₃)₂~50-55

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the ¹H and ¹³C signals unequivocally, especially in complex molecules like this compound. wikipedia.orgsdsu.edu

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, helping to trace the connectivity of the long alkyl chains. For instance, cross-peaks would be observed between the terminal methyl protons and the adjacent methylene protons. researchgate.net

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). sdsu.eduresearchgate.net

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational order of the alkyl chains in this compound through their characteristic vibrational modes.

Infrared Spectroscopy: The FTIR spectrum of a long-chain quaternary ammonium (B1175870) salt is dominated by absorptions from the alkyl chains. The C-H stretching region (2800-3000 cm⁻¹) is particularly informative. researchgate.net

Asymmetric CH₂ Stretching (ν_as(CH₂)): Typically observed around 2920 cm⁻¹.

Symmetric CH₂ Stretching (ν_s(CH₂)): Found near 2850 cm⁻¹.

The exact frequencies of these stretching vibrations are sensitive to the conformational order of the alkyl chains. A higher degree of trans conformation (a more ordered, crystalline-like state) results in lower frequencies, while an increase in gauche conformers (a more disordered, liquid-like state) leads to a shift to higher wavenumbers. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Similar to IR, the C-H stretching region is prominent. The relative intensities of the symmetric and asymmetric CH₂ stretching bands can also be related to the conformational state of the alkyl chains. crimsonpublishers.comresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Long-Chain Alkyl Groups

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Technique Structural Information
Asymmetric CH₂ Stretch~2920IR, RamanAlkyl chain presence and conformation
Symmetric CH₂ Stretch~2850IR, RamanAlkyl chain presence and conformation
CH₂ Scissoring~1465IR, RamanAlkyl chain presence

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing quaternary ammonium compounds.

The positive ion ESI mass spectrum of this compound would show a prominent peak corresponding to the intact cation [C₄₂H₈₈N]⁺. Due to the presence of two long C20 alkyl chains and two methyl groups attached to the nitrogen, the expected molecular weight of the cation is approximately 606.69 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID). For a closely related compound, distearyldimonium chloride (with C18 chains), the fragmentation of the parent ion at m/z 550.6 leads to a characteristic dominant fragment ion resulting from the loss of one of the alkyl chains. nih.govresearchgate.net A similar fragmentation pattern would be expected for this compound, involving the cleavage of one of the C20 chains.

Interactive Data Table: Expected Mass Spectrometric Data for this compound Cation

Analysis Expected m/z Ion
Full Scan MS~606.7[C₄₂H₈₈N]⁺
MS/MS FragmentationVariesFragment ions from alkyl chain loss

Scattering Techniques for Aggregate and Particle Size Determination

In aqueous solutions, this compound, like other dialkyldimethylammonium salts, self-assembles into various aggregates such as micelles, vesicles (liposomes), or lamellar structures. Scattering techniques are essential for characterizing the size, shape, and structure of these supramolecular assemblies.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles in a suspension. nih.gov It determines the hydrodynamic radius (R_h) of the aggregates, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nih.gov

For this compound dispersions, DLS can be used to determine the average size and polydispersity of the formed vesicles or other aggregates. The hydrodynamic radius will depend on factors such as concentration, temperature, and the presence of any additives. Studies on analogous compounds like didodecyldimethylammonium (B1216837) bromide (DDAB) have shown the formation of vesicles with hydrodynamic radii ranging from tens to hundreds of nanometers, depending on the preparation method and conditions. researchgate.netresearchgate.net

Interactive Data Table: Illustrative DLS Data for Dialkyldimethylammonium Chloride Vesicles

Parameter Typical Value Range Information Provided
Hydrodynamic Radius (R_h)50 - 500 nmAverage size of aggregates
Polydispersity Index (PDI)0.1 - 0.4Breadth of the size distribution

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for investigating the structure of self-assembled systems at the nanoscale. They provide information on the shape, size, and internal structure of aggregates like micelles and vesicles.

For systems of this compound, SAXS and SANS can be used to:

Determine the shape of the aggregates: By analyzing the scattering pattern, it is possible to distinguish between spherical micelles, rod-like micelles, or bilayer vesicles. rsc.org

Measure key structural parameters: For vesicles, these techniques can determine the bilayer thickness, the area per molecule at the interface, and the number of lamellae in multilamellar vesicles. nih.gov Studies on similar surfactants like dioctadecyldimethylammonium bromide (DODAB) have used SAXS to characterize the transition from unilamellar to multilamellar vesicles with increasing concentration. nih.gov

Probe the internal structure: SANS with contrast variation, where the scattering length density of the solvent is matched to that of a specific component of the aggregate (e.g., by using mixtures of H₂O and D₂O), can provide detailed information about the core-shell structure of micelles or the distribution of components within a vesicle bilayer. acs.orgnih.gov

Interactive Data Table: Structural Parameters Obtainable from SAXS/SANS on Vesicle Systems

Parameter Typical Information Obtained
Bilayer ThicknessThickness of the lipid bilayer (typically a few nanometers)
Lamellar SpacingDistance between adjacent bilayers in multilamellar vesicles
Area per MoleculeAverage area occupied by a surfactant headgroup at the interface

Chromatographic and Electrophoretic Methods for Purity, Separation, and Quantification

Chromatographic techniques are fundamental in determining the purity of this compound, separating it from related substances, and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of the non-volatile surfactant itself, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the characterization of volatile byproducts and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not amenable to GC due to its high molecular weight and low volatility, GC-MS is the ideal technique for identifying and quantifying potential volatile byproducts from its synthesis. These byproducts typically include unreacted starting materials, residual solvents, or side-reaction products.

The synthesis of this compound commonly involves the quaternization of N,N-dimethyloctadecylamine with methyl chloride or the reaction of diarachidylamine with a methylating agent. Therefore, potential volatile impurities could include:

Tertiary Amines: Unreacted N,N-dimethyldioctadecylamine.

Alkyl Halides: Residual arachidyl chloride (1-chloroeicosane) or methyl chloride.

Solvents: Alcohols (e.g., isopropanol) or other organic solvents used as the reaction medium.

Sample Preparation: Since the main component is non-volatile, sample preparation involves extracting the volatile analytes into a suitable solvent or using a solvent-free headspace technique.

Liquid-Liquid Extraction (LLE): The sample is dissolved in an appropriate solvent system to partition the volatile impurities into an organic phase, which is then injected into the GC-MS.

Headspace (HS) Analysis: The sample is placed in a sealed vial and heated, causing the volatile byproducts to partition into the gas phase (headspace) above the sample. A portion of this gas is then automatically injected into the GC. This technique is highly effective for analyzing residual solvents and avoids injecting the non-volatile surfactant matrix onto the GC column.

Analysis and Detection: The separated compounds are identified by the mass spectrometer, which fragments the molecules into predictable patterns. These fragmentation patterns, or mass spectra, act as a "fingerprint" for each compound, allowing for positive identification by comparison to spectral libraries (e.g., NIST). Quantification is typically achieved using an internal standard method to ensure accuracy and precision.

Microscopic and Imaging Techniques for Morphological Characterization of Assemblies

This compound, as a double-chained cationic surfactant, readily self-assembles in aqueous solutions to form various supramolecular structures, such as vesicles (liposomes), lamellar sheets, and other aggregates. Microscopic techniques are indispensable for visualizing these assemblies, providing direct evidence of their morphology, size, and lamellarity.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy provides high-resolution images of surfactant assemblies, revealing details that are impossible to resolve with light microscopy.

Transmission Electron Microscopy (TEM): TEM is particularly powerful for characterizing the morphology of vesicles. To preserve the delicate, hydrated structure of these assemblies and prevent artifacts from dehydration, samples are prepared by cryo-fixation. In Cryogenic-TEM (Cryo-TEM) , a thin film of the aqueous dispersion is rapidly frozen in liquid ethane, vitrifying the water and trapping the vesicles in their native state. The frozen sample is then imaged at cryogenic temperatures.

Cryo-TEM studies on analogous long-chain dialkyldimethylammonium halide vesicles have revealed a range of morphologies. nih.gov Smaller vesicles often appear spherical, while larger assemblies can be oblong or adopt faceted, polyhedral shapes. nih.gov The technique also allows for the determination of vesicle size distribution and lamellarity (i.e., whether vesicles are unilamellar or multilamellar).

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of surfaces. azooptics.com It is an ideal tool for characterizing this compound assemblies adsorbed onto a solid substrate, such as mica or silica. Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the imaging of surfactant layers under various conditions.

In a typical AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to construct a topographical map of the surface with nanoscale resolution. jeremyjordan.me

AFM can be used to characterize:

Adsorbed Layers: When a dispersion of this compound vesicles is deposited onto a substrate, the vesicles can fuse and form a supported lipid bilayer or a monolayer. AFM can image these layers, revealing their completeness, homogeneity, and the presence of any defects or domains.

Surface Roughness: The technique provides quantitative data on the roughness of the adsorbed surfactant film at the nanometer scale.

Structural Changes: Studies on similar surfactants like dioctadecyldimethylammonium bromide (DODAB) have shown that monolayers deposited in air can rearrange into patchy bilayer structures upon immersion in water. nih.gov AFM is uniquely suited to visualize such dynamic transformations on a surface in real-time or under different environmental conditions.

The table below outlines the application of these microscopic techniques to the study of long-chain cationic surfactant assemblies.

TechniqueSample PreparationInformation ObtainedTypical Findings for Analogous Surfactants
Cryo-TEM Rapid freezing of aqueous dispersion (vitrification)Vesicle shape (spherical, oblong, faceted), size distribution, lamellarity (uni-/multi-lamellar)Vesicles are often polydisperse in size and shape; larger vesicles tend to be non-spherical. nih.gov
SEM Freeze-drying, critical point drying, or freeze-fractureSurface morphology of larger aggregates, 3D surface texture, internal structure of fractured vesiclesCan reveal surface protrusions or blebs on structures interacting with the surfactant.
AFM Adsorption of assemblies onto a solid substrate (e.g., mica)3D surface topography of adsorbed layers, film homogeneity, surface roughness, presence of defectsMonolayers can transform into patchy bilayers upon hydration; provides quantitative height and roughness data. nih.gov

Advanced Material Science Principles and Functionalization Involving Diarachidyl Dimonium Chloride

Interfacial Engineering and Surface Modification of Materials

No specific research articles were found that investigate the use of Diarachidyl dimonium chloride for interfacial engineering or the surface modification of materials. While its chemical structure suggests potential surface-active properties, empirical data on its performance in altering surface energies, promoting adhesion, or creating functional coatings on various substrates is not available in the reviewed literature.

Role in Fabricating Soft Materials and Gels

The search did not yield any studies on the role of this compound in the fabrication of soft materials or gels. Information regarding its capacity to act as a gelling agent, a stabilizer in emulsions or foams, or a structural component in soft matter systems is not documented in the available scientific papers.

Nanomaterial Synthesis and Stabilization Utilizing this compound as a Template or Stabilizer

There is no specific information on the use of this compound as a template or stabilizer in the synthesis of nanomaterials. The role of other quaternary ammonium (B1175870) compounds in directing the growth and preventing the agglomeration of nanoparticles is well-documented, but specific examples or research pertaining to this compound are absent from the public domain.

Development of Novel Functional Materials Based on this compound Complexes

The investigation found no evidence of the development of novel functional materials based on this compound complexes. Research into its potential to form functional composites, hybrid materials, or smart materials with specific responsive properties has not been published in the sources consulted.

Q & A

Q. What established synthetic pathways exist for diarachidyl dimonium chloride, and how can researchers optimize reaction yield and purity?

this compound is typically synthesized via alkylation of dimethylamine with arachidyl chloride (C20-22 alkyl halides). Key optimization parameters include:

  • Stoichiometric control to minimize unreacted intermediates.
  • Temperature modulation (e.g., 60–80°C) to balance reaction rate and side-product formation.
  • Purification methods such as recrystallization from ethanol or acetone to remove excess salts and byproducts. Researchers should validate purity using chloride ion titration and elemental analysis .

Q. Which analytical techniques are critical for validating the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms alkyl chain length and quaternary ammonium structure.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects residual solvents.
  • Sulfated Ash Testing (per pharmacopeial standards): Measures inorganic impurities (<1.0 mg/g) .
  • Loss on Drying : Ensures residual moisture levels are within acceptable limits (<5.0 mg/g) .

Q. How does this compound function as an antistatic agent in cosmetic formulations?

The compound neutralizes surface charges via adsorption of its cationic quaternary ammonium group onto negatively charged substrates (e.g., hair or polymers). Researchers can assess efficacy using:

  • Surface Resistivity Measurements : Compare treated vs. untreated materials.
  • Charge Decay Analysis : Quantifies static dissipation rates .

Advanced Research Questions

Q. What experimental approaches can elucidate the relationship between alkyl chain length (C20-22) and antistatic/emulsifying performance?

  • Comparative Studies : Synthesize analogues with varying chain lengths (e.g., C12-18 vs. C20-22) and test:
  • Emulsion Stability : Via centrifugation and droplet size analysis.
  • Antistatic Efficacy : Using triboelectric charge generation tests.
    • Molecular Dynamics Simulations : Model surfactant alignment at interfaces .

Q. How can researchers resolve contradictions in reported emulsifying performance across formulation matrices?

  • Factorial Design Experiments : Systematically vary pH, ionic strength, and co-surfactants (e.g., nonionic surfactants).
  • Critical Micelle Concentration (CMC) Determination : Use conductivity or surface tension measurements to identify optimal formulation conditions.
  • Statistical Analysis : Apply ANOVA to isolate significant variables affecting performance .

Q. What methodologies are recommended for toxicological profiling of this compound in biomedical research?

  • In Vitro Cytotoxicity Assays : MTT or LDH assays on human keratinocytes (HaCaT cells).
  • Hypersensitivity Testing : Use murine local lymph node assays (LLNA) per OECD guidelines.
  • Irritancy Screening : Reconstructed human epidermis models (EpiDerm™) .

Q. How does this compound interact with keratin in hair care formulations, and how can synergies with polymers be leveraged?

  • Binding Studies : Employ quartz crystal microbalance (QCM) to quantify adsorption kinetics on keratin films.
  • Synergistic Formulations : Combine with polyquaternium-10 or guar hydroxypropyltrimonium chloride to enhance film-forming and moisture retention properties .

Methodological Notes

  • Structural Variants : For analogues with branched chains or ester-functionalized quaternary ammoniums (e.g., dibehenyl dimonium methosulfate), adjust synthesis protocols to account for steric effects .
  • Regulatory Compliance : Ensure analytical validations align with ICH Q2(R1) guidelines for method robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.